![molecular formula C12H11N3 B087212 (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine CAS No. 56009-91-7](/img/structure/B87212.png)
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative that has been synthesized using different methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has shown promising results in various scientific research applications. It has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases. Additionally, (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been studied for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Mecanismo De Acción
The mechanism of action of (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in cell growth and inflammation. It has also been suggested that (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine may work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been found to have antibacterial and antifungal effects, making it a potential candidate for treating bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. It also has antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. However, one of the limitations of using (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is its toxicity, which can affect cell viability and lead to false results in experiments.
Direcciones Futuras
There are several future directions for (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine research. One potential direction is to study its potential use in cancer therapy and develop new drugs based on its structure. Another direction is to investigate its anti-inflammatory properties and develop new treatments for inflammatory diseases. Additionally, research can be conducted to explore its antibacterial and antifungal properties and develop new antibiotics. Further studies can also be conducted to understand its mechanism of action and potential side effects.
Conclusion:
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is a hydrazone derivative that has shown promising results in various scientific research applications. It has potential use in cancer therapy, anti-inflammatory treatments, and developing new antibiotics. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting enzymes and proteins involved in cell growth and inflammation. While it has advantages in lab experiments, its toxicity can limit its use. Future research directions include developing new drugs based on its structure, investigating its mechanism of action, and exploring its potential side effects.
Métodos De Síntesis
The synthesis of (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been reported using different methods. One of the most commonly used methods involves the reaction of pyridine-2-carbaldehyde and phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and produces a yellow solid, which is then purified using column chromatography. Other methods involve the use of different aldehydes and hydrazines to produce the desired hydrazone derivative.
Propiedades
Número CAS |
56009-91-7 |
|---|---|
Nombre del producto |
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine |
Fórmula molecular |
C12H11N3 |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine |
InChI |
InChI=1S/C12H11N3/c13-15-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9H,13H2/b15-12+ |
Clave InChI |
NPIHYGZWEUGMNG-NTCAYCPXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=N2 |
SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=N2 |
SMILES canónico |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



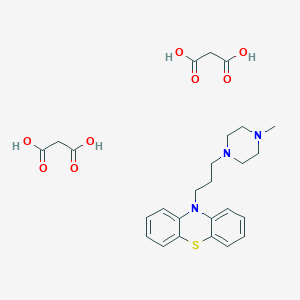
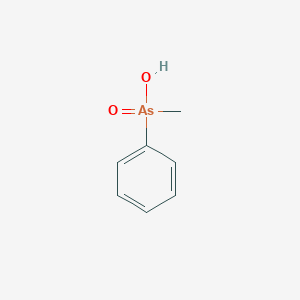
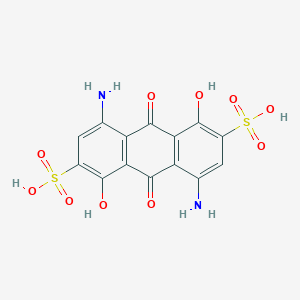
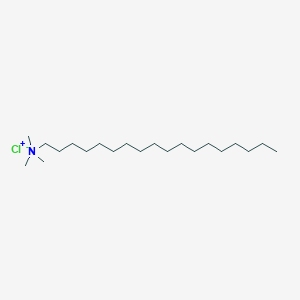
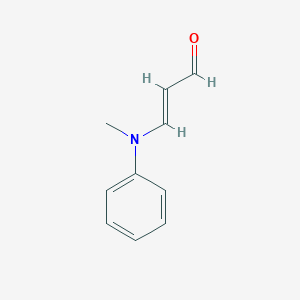


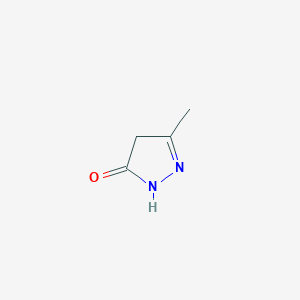
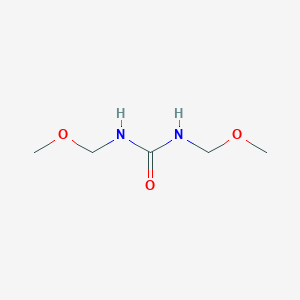
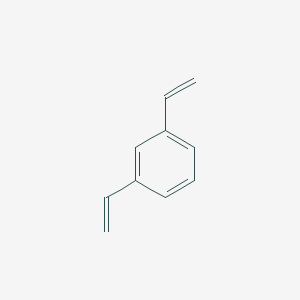

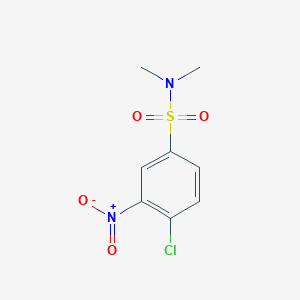
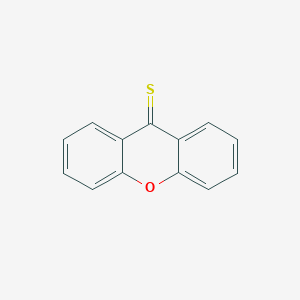
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)